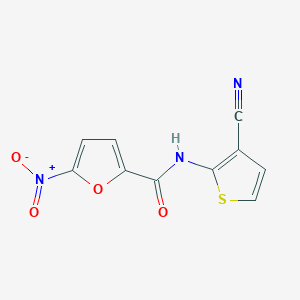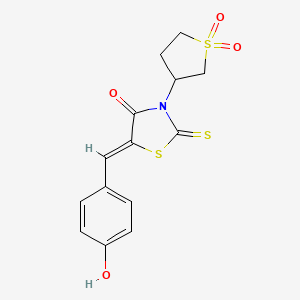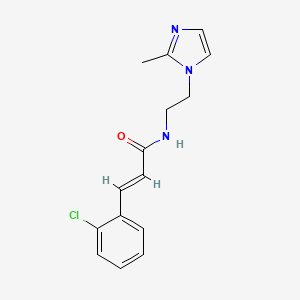
(E)-3-(2-chlorophenyl)-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-(2-chlorophenyl)-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)acrylamide is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. This compound belongs to the class of acrylamides, which have been studied extensively for their biological properties.
Aplicaciones Científicas De Investigación
(E)-3-(2-chlorophenyl)-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)acrylamide has been studied for its potential as a therapeutic agent in various diseases such as cancer, inflammation, and neurological disorders. It has been shown to have anti-inflammatory and anti-cancer properties in vitro and in vivo, making it a promising candidate for drug development. Additionally, it has been reported to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Mecanismo De Acción
The mechanism of action of (E)-3-(2-chlorophenyl)-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)acrylamide is not fully understood, but it has been proposed to act through multiple pathways. It has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. It has also been reported to induce apoptosis in cancer cells by activating the caspase pathway. Moreover, it has been shown to modulate the levels of neurotransmitters such as dopamine and serotonin, which are involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
This compound has been reported to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in vitro and in vivo. It has also been reported to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Moreover, it has been shown to improve cognitive function and memory in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using (E)-3-(2-chlorophenyl)-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)acrylamide in lab experiments include its high potency and selectivity towards specific targets. It has been shown to have low toxicity and minimal side effects in animal models, making it a safe and effective candidate for drug development. However, the limitations of using this compound include its low solubility in water and its instability under certain conditions, which may affect its efficacy and bioavailability.
Direcciones Futuras
There are several future directions for research on (E)-3-(2-chlorophenyl)-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)acrylamide. One area of interest is the development of novel drug delivery systems that can improve its solubility and stability. Another area of research is the identification of new targets and pathways that can be modulated by this compound. Additionally, further studies are needed to elucidate its mechanism of action and to optimize its pharmacokinetics and pharmacodynamics for clinical use.
Métodos De Síntesis
The synthesis of (E)-3-(2-chlorophenyl)-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)acrylamide involves the reaction of 2-chlorobenzaldehyde with 2-(2-methyl-1H-imidazol-1-yl)ethylamine to form an intermediate product, which is then reacted with acryloyl chloride to yield the final product. This method has been reported in various research articles and has been optimized for higher yields and purity.
Propiedades
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-[2-(2-methylimidazol-1-yl)ethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3O/c1-12-17-8-10-19(12)11-9-18-15(20)7-6-13-4-2-3-5-14(13)16/h2-8,10H,9,11H2,1H3,(H,18,20)/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZSHGOZTNMNFLB-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CCNC(=O)C=CC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC=CN1CCNC(=O)/C=C/C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl 2-(((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)carbamoyl)piperidine-1-carboxylate](/img/structure/B2701785.png)
![3-(2-fluorophenyl)-7-((1-(3-methyl-1H-pyrazol-1-yl)propan-2-yl)amino)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2701786.png)
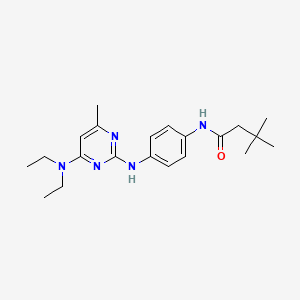


![2-(4-benzoylphenyl)-2-(4-fluorophenyl)-N-[(methoxyimino)methyl]acetamide](/img/structure/B2701792.png)
![3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B2701793.png)
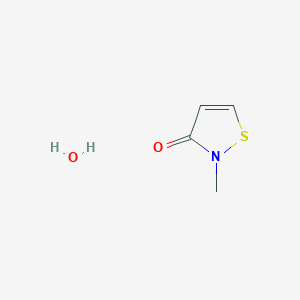
![(E)-methyl 2-(2-((2,5-dimethoxybenzoyl)imino)-4-fluorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2701797.png)


